molecular formula C10H11NO2 B039534 1,2,3,4-Tetrahydroquinoline-5-carboxylic acid CAS No. 114527-54-7

1,2,3,4-Tetrahydroquinoline-5-carboxylic acid

Cat. No. B039534
M. Wt: 177.2 g/mol
InChI Key: KEBVOFVJYCXIBZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 1,2,3,4-tetrahydroquinoline-5-carboxylic acid and its derivatives has been explored through various synthetic approaches. Traditional methods such as the Pictet-Spengler and Bischler-Nepieralski reactions have been utilized alongside recent approaches including enyne metathesis, [2+2+2] cycloaddition, and the Diels-Alder reaction. These methods facilitate the construction of diverse tetrahydroisoquinoline derivatives, showcasing the flexibility and adaptability of synthetic strategies to generate these compounds (Kotha, Deodhar, & Khedkar, 2014).

Molecular Structure Analysis

The molecular and crystal structures of related tetrahydroquinoline derivatives have been elucidated through X-ray structural analysis. For example, methyl 7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-4-carboxylates were synthesized and their structure confirmed, providing insights into the 3-dimensional arrangement of atoms within these molecules and their potential for further functionalization (Rudenko et al., 2013).

Chemical Reactions and Properties

1,2,3,4-Tetrahydroquinoline-5-carboxylic acid derivatives undergo various chemical reactions, enabling the synthesis of novel compounds. For instance, the use of Rongalite in a synergistic combination of [2+2+2]- and [4+2]-cycloaddition reactions has been reported for the synthesis of novel derivatives, highlighting the chemical versatility of these compounds (Kotha & Banerjee, 2007).

Scientific Research Applications

  • Stereo selective Synthesis

    It is used in the study of quinoline-4-carboxylic acid reduction and stereoselective synthesis (Zhuravleva et al., 2009).

  • Heterocyclic Systems Synthesis

    Derivatives of this compound can be used in the synthesis of new types of heterocyclic systems (Szakonyi et al., 2002).

  • Pharmacological Application

    It acts as a potent NMDA antagonist with a glycine-site pharmacophore, which has implications in medical research (Leeson et al., 1992).

  • Tricyclic Structures Synthesis

    The diastereoselective synthesis of 1,2,3,4-tetrahydroquinoline-4-carboxylic esters is used for synthesizing tricyclic structures with high diastereoselectivity (Bunce et al., 2001).

  • Therapeutic Effects on Arthritis

    1,2,3,4-Tetrahydroquinoline-8-carboxylic acid derivatives show therapeutic effects on adjuvant arthritis and suppress bone destruction (Kohno et al., 1997).

  • Biologically Active Scaffold

    The compound is attractive for synthetic and pharmacological use, serving as a scaffold for natural products and pharmaceutical agents (Kouznetsov et al., 2004).

  • Conformationally Constrained Analogues Synthesis

    It is used in the synthesis of α-aminophosphonic acids incorporated into tetrahydroquinoline and tetrahydroisoquinoline heterocycles (Ordóñez et al., 2016).

  • Diverse Structural Library Creation

    The Ugi four-component reaction with 1,2,3,4-tetrahydroisoquinolines allows access to a library of structurally diverse tetrahydroisoquinolines (Yan et al., 2016).

  • Peptide-Based Drug Synthesis

    The compound is a core structural element in several peptide-based drugs and is part of various biologically active compounds (Kotha et al., 2014).

Future Directions

The future directions for “1,2,3,4-Tetrahydroquinoline-5-carboxylic acid” could involve further exploration of its diverse biological activities against various infective pathogens and neurodegenerative disorders . Additionally, the development of novel THIQ analogs with potent biological activity could be a promising area of research .

properties

IUPAC Name

1,2,3,4-tetrahydroquinoline-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO2/c12-10(13)8-3-1-5-9-7(8)4-2-6-11-9/h1,3,5,11H,2,4,6H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEBVOFVJYCXIBZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CC=C2NC1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70552783
Record name 1,2,3,4-Tetrahydroquinoline-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70552783
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2,3,4-Tetrahydroquinoline-5-carboxylic acid

CAS RN

114527-54-7
Record name 1,2,3,4-Tetrahydroquinoline-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70552783
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,2,3,4-tetrahydroquinoline-5-carboxylic acid
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Synthesis routes and methods

Procedure details

To a mixture of quinoline-5-carboxylic acid (4 g) in acetic acid (40 ml) was added borane-pyridine complex (8.59 g) at ambient temperature. After stirred for 18 hours, to the reaction mixture was added 1N hydrochloric acid and heated at 90° C. for 1 hour. The mixture was neutralized with aqueous sodium bicarbonate solution and ethyl acetate was added thereto. The precipitate was filtered off. The organic layer was separated, washed with water, dried over magnesium sulfate and evaporated in vacuo. The residue was purified by flash silica gel chromatography eluted with chloroform-methanol and crystallized from diisopropyl ether to give 1,2,3,4-tetrahydroquinoline-5-carboxylic acid (1.12 g) as pale brown crystals.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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